

# Cross-referencing Osajin NMR Data with Literature Values: A Comparative Guide

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## Compound of Interest

Compound Name: *Osajin*

Cat. No.: *B1677503*

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For researchers, scientists, and drug development professionals, accurate structural elucidation of natural products is paramount. This guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) data for **Osajin** with established literature values, facilitating robust compound identification and characterization.

This document presents a detailed comparison of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Osajin**, a known isoflavone.<sup>[1][2]</sup> The presented data is cross-referenced with previously published and confirmed spectral data to ensure accuracy and provide a reliable resource for researchers.

## Data Presentation: $^1\text{H}$ and $^{13}\text{C}$ NMR Chemical Shifts

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Osajin**, comparing experimental values obtained in deuteriochloroform ( $\text{CDCl}_3$ ) and deuterioacetone with literature data.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data for **Osajin**

Proton	Experimental Shift (ppm) in CDCl <sub>3</sub>	Literature Shift (ppm) in deuterioacetone
H-2	8.17	8.17
H-5'	3.31	3.31
OH	8.50	8.60
Other proton shifts	Data not fully available in snippets	Data not fully available in snippets

Note: The chemical shift of hydroxyl protons can be variable.[3]

Table 2: <sup>13</sup>C NMR Chemical Shift Data for **Osajin**

Carbon	Experimental Shift (ppm) in CDCl <sub>3</sub>	Literature Shift (ppm) in deuterioacetone
C-2	Data not fully available in snippets	Data not fully available in snippets
C-3	Data not fully available in snippets	Data not fully available in snippets
C-4	Data not fully available in snippets	Data not fully available in snippets
... (all other carbons)	Data not fully available in snippets	Data not fully available in snippets

Note: A full set of assigned <sup>13</sup>C NMR data is available in specialized publications.[3][4]

## Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural analysis. Below is a standard protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of a small molecule like **Osajin**.

Sample Preparation:

- **Dissolution:** Dissolve 5-10 mg of the purified **Osajin** sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or acetone- $\text{d}_6$ ) in a clean NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
- **Homogenization:** Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

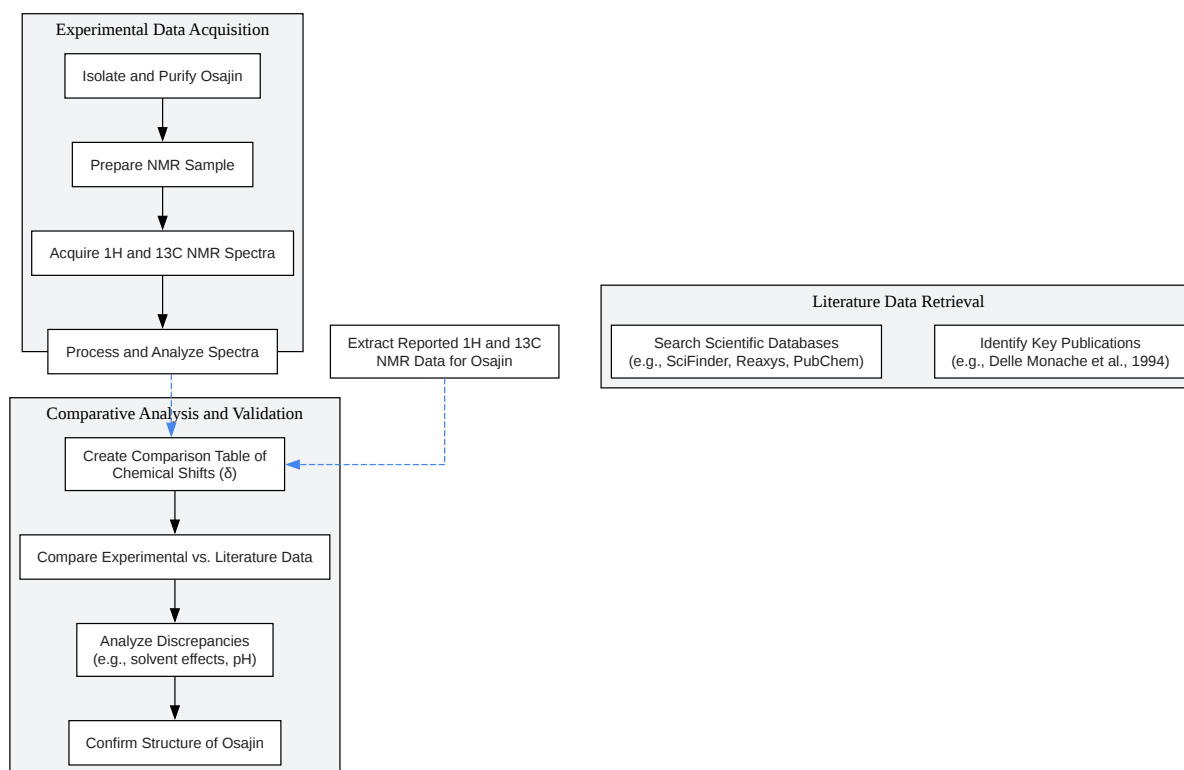
#### NMR Spectrometer Setup and Data Acquisition:

- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- **$^1\text{H}$  NMR Acquisition:**
  - Tune and match the probe for the  $^1\text{H}$  frequency.
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to achieve a good signal-to-noise ratio and resolution.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Tune and match the probe for the  $^{13}\text{C}$  frequency.
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.<sup>[5]</sup>
- **Data Processing:**
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.

- Perform baseline correction.
- Reference the spectra to the TMS signal at 0 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Logical Workflow for Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature values for compound identification.



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Caption: Workflow for **Osajin** NMR data cross-referencing.

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